In-Depth Technical Guide: Chemical Structure, Physicochemical Profiling, and Applications of 5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine
In-Depth Technical Guide: Chemical Structure, Physicochemical Profiling, and Applications of 5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine
Executive Summary
The compound 5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine (CAS: 1192805-85-8) represents a highly specialized hybrid pharmacophore in modern medicinal chemistry[1]. By integrating a biologically active 1,3,4-thiadiazole core with a flexible thioether linkage and a lipophilic 1,3-dioxane ring, this molecule is engineered for targeted interactions within complex biological systems. 1,3,4-Thiadiazole derivatives are extensively documented for their profound efficacy as antimicrobial agents, antifungal compounds, and potent inhibitors of metalloenzymes such as Carbonic Anhydrase (CA) ()[2]. This whitepaper deconstructs the structural causality, synthesis methodologies, and biological evaluation protocols for this specific derivative, providing a comprehensive framework for drug development professionals.
Chemical Identity and Physicochemical Profiling
Understanding the physicochemical properties of a molecule is the first step in predicting its pharmacokinetic behavior and target affinity. The strategic placement of heteroatoms (N, O, S) in this molecule ensures a high capacity for hydrogen bonding, while the molecular weight remains well within Lipinski’s Rule of Five for oral bioavailability.
| Property | Value | Causality / Significance in Drug Design |
| IUPAC Name | 5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine | Defines the exact connectivity of the three core structural motifs. |
| CAS Number | 1192805-85-8 | Unique identifier for database retrieval and chemical sourcing[1]. |
| Molecular Formula | C₇H₁₁N₃O₂S₂ | Balances lipophilic carbon content with polar heteroatoms. |
| Molecular Weight | 233.31 g/mol | < 500 Da; ensures optimal diffusion across biological membranes. |
| Topological Polar Surface Area (TPSA) | ~111.1 Ų | Falls within the optimal range (< 140 Ų) for cellular permeability while retaining sufficient polarity for aqueous solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Facilitates critical interactions within enzyme active sites without incurring a massive desolvation penalty during membrane transit. |
| Hydrogen Bond Acceptors | 7 (3xN, 2xO, 2xS) | Provides a vast network for secondary dipole interactions within polar protein pockets. |
| Rotatable Bonds | 3 | The thioether hinge provides essential conformational flexibility, allowing the dioxane ring to adopt an induced-fit orientation upon target binding. |
Pharmacophore Mapping and Structural Causality
The architectural brilliance of 5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine lies in its tripartite structure:
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The 1,3,4-Thiadiazol-2-amine Core: This is the primary pharmacophore. The electron-deficient nature of the thiadiazole ring, combined with the exocyclic primary amine, acts as a powerful Zinc-Binding Group (ZBG). In metalloenzymes like Carbonic Anhydrase, the nitrogen atoms directly coordinate with the active-site Zn²⁺ ion, displacing the catalytic water molecule and halting enzyme function ()[3].
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The Thioether (-S-) Linkage: Unlike rigid amide or direct aryl-aryl bonds, the thioether linkage acts as a flexible, metabolically stable hinge. It allows the molecule to navigate narrow enzymatic binding clefts, a feature heavily utilized in the design of competitive kinase and enzyme inhibitors ()[4].
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The 1,3-Dioxane Ring: This saturated heterocycle serves a dual purpose. Sterically, it occupies hydrophobic pockets adjacent to the primary binding site, increasing target specificity. Electronically, the oxygen atoms can participate in weak hydrogen bonding with backbone amides of the target protein, anchoring the tail end of the molecule.
Synthesis Methodology and Validation Workflow
The synthesis of thioether-linked thiadiazoles requires precise control over nucleophilic substitution to prevent unwanted N-alkylation at the amine group.
Step-by-Step Protocol: Selective S-Alkylation
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Objective: To selectively alkylate the exocyclic thiol group of 5-amino-1,3,4-thiadiazole-2-thiol.
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Reagents: 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq), 5-(bromomethyl)-1,3-dioxane (1.1 eq), Potassium carbonate (K₂CO₃, 1.5 eq), N,N-Dimethylformamide (DMF).
Procedure:
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Preparation of the Thiolate: Dissolve the starting thiadiazole in anhydrous DMF. Add finely powdered K₂CO₃.
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Causality: K₂CO₃ is a mild base that selectively deprotonates the highly acidic thiol (pKa ~7) over the amine (pKa >15), generating a nucleophilic thiolate anion. DMF, a polar aprotic solvent, leaves the anion unsolvated and highly reactive, accelerating the subsequent Sₙ2 reaction.
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Alkylation: Dropwise add 5-(bromomethyl)-1,3-dioxane to the suspension at room temperature. Elevate the temperature to 60–80°C and stir for 4–6 hours.
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Causality: The primary alkyl halide undergoes a clean Sₙ2 displacement. Mild heating overcomes the activation energy barrier without inducing thermal degradation or ring-opening of the dioxane moiety.
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Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1) solvent system.
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Self-Validation: The protocol validates itself in real-time; the disappearance of the highly polar starting thiol spot and the emergence of a less polar product spot confirms complete conversion.
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Work-up and Purification: Quench the reaction by pouring the mixture into ice-cold distilled water. Filter the resulting precipitate and recrystallize from hot ethanol.
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Self-Validation: Perform LC-MS and ¹H-NMR. The diagnostic shift of the -CH₂- protons adjacent to the sulfur atom, alongside the intact signals of the dioxane ring, confirms structural integrity.
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Figure 1: Step-by-step synthetic workflow for 5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine.
Mechanistic Pathways: Metalloenzyme Inhibition
The primary biological application for 2-amino-1,3,4-thiadiazoles is the inhibition of Carbonic Anhydrase (CA), an enzyme critical for pH regulation, fluid balance, and microbial survival ()[5].
When the molecule enters the CA active site, the primary amine and the N3 atom of the thiadiazole ring form a coordinate covalent bond with the catalytic Zn²⁺ ion. Simultaneously, the flexible thioether linkage allows the 1,3-dioxane ring to project outward, interacting with the hydrophobic wall of the active site cavity. This dual-action binding completely blocks the hydration of CO₂, leading to a cascade of metabolic alterations including altered cellular pH and diuresis.
Figure 2: Mechanism of Carbonic Anhydrase inhibition by the thiadiazole derivative.
Experimental Protocols for Biological Evaluation
To validate the efficacy of this compound, a robust, self-validating enzymatic assay is required.
Step-by-Step Methodology: In Vitro CA Esterase Activity Assay
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Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized compound against Carbonic Anhydrase II (CA II).
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Procedure:
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Enzyme Preparation: Prepare a 10 nM solution of bovine CA II in HEPES buffer (pH 7.4, 20 mM) containing 0.1 M Na₂SO₄.
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Causality: The sulfate maintains ionic strength, while HEPES provides a stable physiological pH essential for maintaining the zinc-bound hydroxide mechanism required for enzyme activity.
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Inhibitor Incubation: Dissolve the test compound in DMSO (ensuring final assay concentration is <1% v/v to prevent solvent-induced enzyme denaturation). Incubate the enzyme with varying concentrations of the inhibitor (0.1 nM to 100 μM) for 15 minutes at room temperature to allow equilibrium binding.
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Substrate Addition: Add 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM.
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Causality: While CA naturally hydrates CO₂, it also possesses esterase activity. 4-NPA is cleaved by the active enzyme to yield 4-nitrophenol, providing a highly reliable colorimetric readout.
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Kinetic Measurement: Monitor the absorbance at 348 nm (the isosbestic point of 4-nitrophenol/4-nitrophenolate) over 5 minutes using a microplate reader to determine the initial velocity of the reaction.
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Validation & Controls: Run a blank well (buffer + substrate, no enzyme) to account for spontaneous hydrolysis of 4-NPA. Use Acetazolamide as a positive control.
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Self-Validation: The assay system is internally validated if the calculated IC₅₀ for Acetazolamide aligns with established literature values (~12 nM). If the control fails, the assay is rejected, ensuring absolute trustworthiness of the data generated for the test compound.
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Conclusion
The compound 5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is a structurally optimized agent that perfectly balances polar interacting groups with lipophilic bulk. By leveraging a highly efficient Sₙ2 synthetic pathway and validated enzymatic assays, researchers can utilize this molecule as a powerful lead compound in the development of next-generation antimicrobial agents and targeted metalloenzyme inhibitors.
References
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Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides Source: Frontiers in Chemistry (via PubMed Central) URL:[Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: Molecules (MDPI) URL:[Link]
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Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]
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New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties Source: ResearchGate URL:[Link]
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
